1-Phenylnaphthalen-2-yl trifluoromethanesulfonate
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Overview
Description
1-Phenylnaphthalen-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C17H11F3O3S and a molecular weight of 352.33 g/mol . It is a derivative of naphthalene, substituted with a phenyl group and a trifluoromethanesulfonate group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Phenylnaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 1-phenylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Phenylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylnaphthalen-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its ability to form stable intermediates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Phenylnaphthalen-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The phenyl and naphthalene rings provide stability and facilitate the formation of intermediates in coupling reactions .
Comparison with Similar Compounds
1-Phenylnaphthalen-2-yl trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate derivatives, such as:
- 1-Phenylnaphthalen-1-yl trifluoromethanesulfonate
- 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate
- 1-Naphthyl trifluoromethanesulfonate
These compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group but differ in their structural arrangement, which can influence their reactivity and applications .
Properties
Molecular Formula |
C17H11F3O3S |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(1-phenylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H11F3O3S/c18-17(19,20)24(21,22)23-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H |
InChI Key |
ZRUWPSCSJYMLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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